molecular formula C11H9BrN2 B1522667 5-Bromo-2'-methyl-[2,4']bipyridinyl CAS No. 1187168-43-9

5-Bromo-2'-methyl-[2,4']bipyridinyl

Cat. No. B1522667
CAS RN: 1187168-43-9
M. Wt: 249.11 g/mol
InChI Key: YQLXXJKDELZGCW-UHFFFAOYSA-N
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Description

“5-Bromo-2’-methyl-[2,4’]bipyridinyl” is a chemical compound with the molecular formula C11H9BrN2 . It is a heterocyclic organic compound with a bipyridine structure that is substituted with a methyl and bromine group.


Molecular Structure Analysis

The molecular structure of “5-Bromo-2’-methyl-[2,4’]bipyridinyl” involves a bipyridine structure substituted with a methyl and bromine group. The crystal structure of a similar compound, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, has been analyzed, revealing two molecules in the asymmetric unit of the title crystal structure .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives A study by Ahmad et al. (2017) details the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives show potential as chiral dopants for liquid crystals and have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting the compound's utility in medicinal chemistry and material science (Ahmad et al., 2017).

Metal-Complexing Molecular Rods Schwab et al. (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful for the preparation of metal-complexing molecular rods, indicating their importance in the development of coordination complexes and potential applications in nanotechnology and molecular electronics (Schwab et al., 2002).

Flexible Polydentate Ligands Charbonnière et al. (2001) describe the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid starting from 5′-methyl-6-bromo-2,2′-bipyridine. This work showcases the compound's role in creating flexible polydentate ligands for complexation with lanthanide(III) cations, further emphasizing its significance in supramolecular chemistry and material science (Charbonnière et al., 2001).

Photocatalytic CO2 Reduction Gholamkhass et al. (2005) explore the use of ruthenium-rhenium binuclear complexes linked by bridging ligands, including 1,3-bis(4'-methyl-[2,2']bipyridinyl-4-yl)propan-2-ol, for photocatalytic CO2 reduction. This research highlights the compound's application in environmental chemistry, particularly in efforts to mitigate climate change by converting CO2 into useful products (Gholamkhass et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-6-9(4-5-13-8)11-3-2-10(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLXXJKDELZGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2'-methyl-[2,4']bipyridinyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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